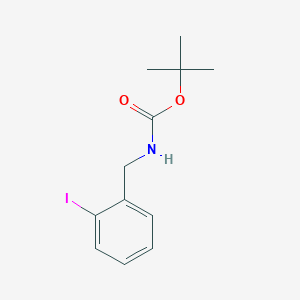

acetic acid CAS No. 40512-50-3](/img/structure/B3265440.png)

[(Tert-butoxycarbonyl)amino](3-methylphenyl)acetic acid

説明

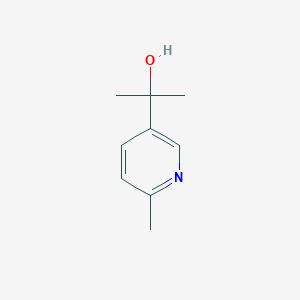

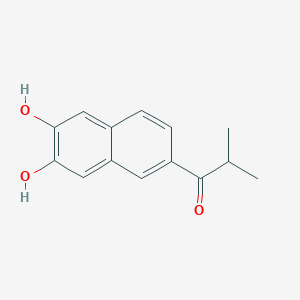

“(Tert-butoxycarbonyl)aminoacetic acid” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.30 g/mol . The compound is also known by several synonyms, including “a- (Boc-amino)-3-methyl-benzeneacetic acid”, “2- { [ (tert-butoxy)carbonyl]amino}-2- (3-methylphenyl)acetic acid”, and "2- (3-methylphenyl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]acetic acid" .

Molecular Structure Analysis

The InChI string for “(Tert-butoxycarbonyl)aminoacetic acid” is InChI=1S/C14H19NO4/c1-9-6-5-7-10 (8-9)11 (12 (16)17)15-13 (18)19-14 (2,3)4/h5-8,11H,1-4H3, (H,15,18) (H,16,17) . The Canonical SMILES string is CC1=CC (=CC=C1)C (C (=O)O)NC (=O)OC (C) (C)C .

Physical And Chemical Properties Analysis

The computed properties for “(Tert-butoxycarbonyl)aminoacetic acid” include a molecular weight of 265.30 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The exact mass is 265.13140809 g/mol .

科学的研究の応用

Peptide Synthesis

Tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids (Boc-AAILs): Amino acid ionic liquids (AAILs) have been used in peptide synthesis as synthetic support, cleavage reagents, and solvents. To expand their applicability, researchers prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs serve as starting materials for dipeptide synthesis using commonly used coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional base, yielding dipeptides in just 15 minutes.

Recycling Potential

[emim] [Boc-Ala]: A recovery test indicated that [emim] [Boc-Ala] can be recycled at least four times in the model reaction . This finding highlights the potential for recycling Boc-AAILs, contributing to sustainable and efficient processes.

Analytical Techniques

Thin-Layer Chromatography (TLC): Researchers have employed TLC analyses to study compounds related to tert-butoxycarbonylamino acids . TLC allows visualization of spots under UV light or exposure to vaporized iodine, aiding in compound identification and purity assessment.

作用機序

Target of Action

It’s worth noting that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis to protect amines from unwanted reactions . This suggests that the compound may interact with its targets in a protected state, and then undergo deprotection to exert its effects .

Biochemical Pathways

As an amino acid derivative, it may be involved in protein synthesis and other metabolic pathways .

Pharmacokinetics

The compound’s solubility in various solvents suggests it may have good bioavailability .

Result of Action

Given its structure, it may participate in various biochemical reactions, potentially influencing cellular processes .

Action Environment

Like other organic compounds, factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and activity .

特性

IUPAC Name |

2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVVTGRHRBWUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Tert-butoxycarbonyl)amino](3-methylphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate](/img/structure/B3265357.png)

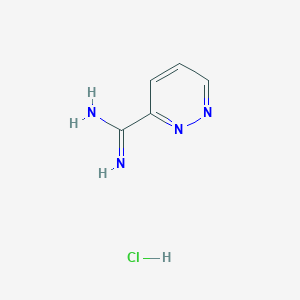

![1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3265361.png)

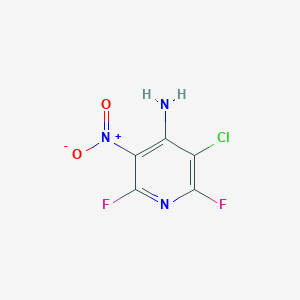

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)